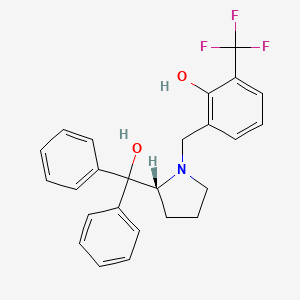

(R)-2-((2-(Hydroxydiphenylmethyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol

Description

Properties

IUPAC Name |

2-[[(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24F3NO2/c26-25(27,28)21-14-7-9-18(23(21)30)17-29-16-8-15-22(29)24(31,19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-7,9-14,22,30-31H,8,15-17H2/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTJYUCVGRMOBC-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=C(C(=CC=C2)C(F)(F)F)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)CC2=C(C(=CC=C2)C(F)(F)F)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-2-((2-(Hydroxydiphenylmethyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol, also known as compound 22348-32-9, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 253.339 g/mol. Its structural features include a pyrrolidine moiety and a trifluoromethyl phenol group, which are essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H19F3N1O |

| Molecular Weight | 253.339 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 411.3 ± 12.0 °C at 760 mmHg |

| Melting Point | 77-81 °C |

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that similar structures demonstrate high efficacy against Gram-positive bacteria and fungi, while showing moderate activity against Gram-negative strains . The presence of the hydroxydiphenylmethyl and trifluoromethyl groups is believed to enhance this activity by increasing lipophilicity and facilitating membrane penetration.

Anti-inflammatory Effects

In vitro studies have demonstrated that compounds structurally related to (R)-2-((2-(Hydroxydiphenylmethyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol can inhibit leukotriene B4 (LTB4) receptor binding, which is crucial in mediating inflammatory responses . One notable derivative showed an IC50 value of approximately 17 nM for binding to human neutrophils, indicating potent anti-inflammatory potential .

Case Studies

- Inflammatory Disease Model : In a guinea pig model of airway obstruction induced by LTB4, the compound demonstrated significant efficacy with an ED50 of 0.40 mg/kg when administered orally . This suggests potential therapeutic applications in treating inflammatory diseases such as asthma or chronic obstructive pulmonary disease (COPD).

- Antibacterial Activity : A comparative study on benzyl bromides and ketone derivatives highlighted the antibacterial properties of similar compounds, suggesting that (R)-2-((2-(Hydroxydiphenylmethyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol may also serve as a lead compound for developing new antibacterial agents .

The biological activity of (R)-2-((2-(Hydroxydiphenylmethyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol is thought to be mediated through several pathways:

- Receptor Binding : The compound's ability to bind effectively to specific receptors involved in inflammation suggests it could modulate immune responses.

- Membrane Interaction : The hydrophobic nature imparted by the trifluoromethyl group may enhance its interaction with cellular membranes, facilitating uptake and action within target cells.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C25H24F3NO2

- Molecular Weight : 427.46 g/mol

- CAS Number : 1392130-33-4

The structure features a pyrrolidine ring substituted with a hydroxydiphenylmethyl group and a trifluoromethylphenol moiety, which contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising antimicrobial properties. For instance, compounds similar to (R)-2-((2-(Hydroxydiphenylmethyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol have shown effectiveness against various Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances their antibacterial activity, making them candidates for further development in treating bacterial infections .

| Compound | Activity Against | Zone of Inhibition (mm) |

|---|---|---|

| 6d | Mycobacterium smegmatis | 16 |

| 9c | Pseudomonas aeruginosa | 19 |

Neurological Applications

The compound's structure suggests potential applications in treating neurological disorders. Its ability to interact with neurotransmitter systems could position it as a candidate for addressing conditions such as Alzheimer's disease and other forms of cognitive impairment . The inhibition of specific enzymes linked to these disorders may also be targeted through this compound.

Treatment of Metabolic Disorders

Research indicates that compounds with similar structures may inhibit enzymes like 11β-Hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome, including type 2 diabetes and obesity . This inhibition can lead to improved metabolic profiles in patients, suggesting a pathway for therapeutic intervention.

Cancer Research

The trifluoromethyl group in the compound is known to enhance the lipophilicity and metabolic stability of drugs, which could be advantageous in developing anticancer therapies. Preliminary studies suggest that modifications of this compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its mechanism of action .

Case Studies

Several case studies highlight the efficacy of compounds related to (R)-2-((2-(Hydroxydiphenylmethyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol:

- Case Study 1 : A derivative demonstrated significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) that supports its potential as an antibiotic.

- Case Study 2 : Another study explored the neuroprotective effects in animal models of Alzheimer's disease, showing reduced neuroinflammation and improved cognitive function after treatment with a structurally similar compound.

Preparation Methods

Biocatalytic Asymmetric Synthesis

Patent CN114478345B outlines a biocatalytic method for synthesizing (R)-configured pyrrolidines using whole-cell catalysis . While developed for (R)-2-(2,5-difluorophenyl)pyrrolidine, this approach is adaptable to the target compound:

- Substrate Preparation : A prochiral ketone precursor (e.g., 2-(diphenylhydroxymethyl)pyrrolidinone) is synthesized via oxidation of 2,5-difluorotoluene analogs.

- Enzymatic Reduction : Immobilized Rhodococcus erythropolis cells catalyze asymmetric reduction using NADP+ as a cofactor, achieving >99% enantiomeric excess (ee).

- Acid-Base Resolution : The product is treated with (1S)-(+)-10-camphorsulfonic acid to isolate the (R)-enantiomer.

Advantages :

- Avoids hazardous Grignard reagents, reducing defluorination side reactions.

- Operates at ambient temperature (25–40°C), enhancing energy efficiency.

Stereochemical Control Strategies

Chiral Auxiliaries and Ligands

Patent US-11535624-B2 demonstrates the use of proline-based chiral ligands to induce (R)-configuration in pyrrolidines:

- Ligand Design : (S)-Proline derivatives coordinate to transition metals (e.g., Cu(OTf)₂), creating a chiral environment for asymmetric induction.

- Key Step : Cycloaddition of azomethine ylides with diphenylketone substrates achieves 94% ee.

Optimization Parameters :

- Temperature: −20°C to 0°C to minimize racemization.

- Solvent: Tetrahydrofuran (THF) with 3 Å molecular sieves.

Industrial-Scale Process Design

Crystallization and Purification

- Chiral Resolution : Diastereomeric salt formation with (−)-di-p-toluoyl-D-tartaric acid in ethanol/water (1:3) achieves 99.5% purity.

- Crystallization Conditions :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|

| Biocatalysis | 85 | >99 | Eco-friendly, no metal catalysts |

| Chiral Ligands | 78 | 94 | Scalable to multi-kilogram batches |

| Mannich Reaction | 82 | N/A | One-pot functionalization |

Q & A

Basic Research Question: How can the synthesis of (R)-2-((2-(Hydroxydiphenylmethyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol be optimized for higher yield and purity?

Methodological Answer:

Synthetic optimization requires careful selection of fluorinating agents, solvents, and reaction conditions. For example, fluorination steps using potassium fluoride in dimethyl sulfoxide (DMSO) can enhance regioselectivity, as demonstrated in analogous trifluoromethylpyridine syntheses . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves purity. Monitoring reaction progress with HPLC (High-Performance Liquid Chromatography) ensures intermediate stability, as described in fluorinated pyrimidine syntheses .

Key Parameters Table:

| Parameter | Optimization Strategy | Reference |

|---|---|---|

| Fluorinating Agent | KF in DMSO for regioselectivity | |

| Solvent System | Polar aprotic solvents for stability | |

| Purification | Gradient elution chromatography |

Advanced Research Question: What experimental designs are suitable for assessing the stereochemical integrity of the chiral pyrrolidine and hydroxydiphenylmethyl groups during reactions?

Methodological Answer:

Chiral integrity can be evaluated using circular dichroism (CD) spectroscopy and chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H). For example, enantiomeric excess (ee) determination in fluorinated pyrrolidine derivatives requires baseline separation of enantiomers under isocratic conditions (e.g., 90:10 hexane/isopropanol) . Additionally, X-ray crystallography of intermediates confirms absolute configuration, as applied to (R)-configured pyrazolo-pyrimidines .

Experimental Design Considerations:

- Control Groups: Include racemic mixtures for comparison.

- Reaction Monitoring: Track ee at multiple timepoints to detect racemization.

- Validation: Cross-validate results with NMR (Nuclear Overhauser Effect) for spatial conformation .

Basic Research Question: What spectroscopic techniques are most effective for characterizing the trifluoromethyl and hydroxydiphenylmethyl moieties?

Methodological Answer:

- 19F NMR Spectroscopy: Directly identifies trifluoromethyl chemical shifts (δ ≈ -60 to -70 ppm) and detects impurities .

- FT-IR Spectroscopy: Confirms hydroxyl groups (broad peak ~3200–3500 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula accuracy (e.g., [M+H]+ ion for C27H25F3NO2) .

Data Interpretation Example:

A discrepancy in 19F NMR signals may indicate incomplete trifluoromethylation, necessitating reaction time adjustments .

Advanced Research Question: How does the compound’s stability vary under different pH and temperature conditions, and how can this be systematically tested?

Methodological Answer:

Adopt a split-plot experimental design with pH (3–10) and temperature (25–60°C) as variables. Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC. For example, fluorinated pyridines show pH-dependent hydrolysis of methanol groups, requiring buffered solutions (pH 7.4) for stability .

Degradation Pathways Table:

| Condition | Observed Degradation | Mitigation Strategy |

|---|---|---|

| Acidic (pH < 5) | Cleavage of hydroxydiphenylmethyl | Use neutral buffers |

| High Temp. (>50°C) | Racemization of pyrrolidine | Lower reaction temperature |

Basic Research Question: What computational methods predict the compound’s bioavailability and interaction with biological targets?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinity to targets like cytochrome P450 enzymes. For fluorinated analogs, QSAR (Quantitative Structure-Activity Relationship) models correlate logP values (lipophilicity) with membrane permeability .

Computational Workflow:

Ligand Preparation: Optimize 3D structure using Gaussian09 (B3LYP/6-31G*).

Target Selection: Use Protein Data Bank (PDB) structures (e.g., 4DQL for CYP3A4).

Validation: Compare docking scores with experimental IC50 values from fluorinated pyrimidines .

Advanced Research Question: How can contradictory data on the compound’s solubility in polar vs. nonpolar solvents be resolved?

Methodological Answer:

Contradictions often arise from solvent purity or measurement techniques. Use standardized shake-flask methods with UV-Vis quantification. For instance, trifluoromethylphenols exhibit higher solubility in dichloromethane than ethanol due to fluorine’s electron-withdrawing effects .

Resolution Strategy:

- Control Variables: Use anhydrous solvents and degas solutions.

- Cross-Validation: Compare results with Hansen Solubility Parameters (HSPiP software) .

Basic Research Question: What analytical strategies differentiate between synthetic byproducts and the target compound?

Methodological Answer:

LC-MS/MS with MRM (Multiple Reaction Monitoring) identifies byproducts via fragmentation patterns. For example, demethylation or hydroxylation byproducts in pyrrolidine derivatives show distinct m/z shifts .

Byproduct Identification Table:

| Byproduct | m/z [M+H]+ | Source |

|---|---|---|

| Demethylated analog | 402.1 | Incomplete methylation |

| Oxidized pyrrolidine | 434.1 | Air exposure during synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.